Cas no 1033202-65-1 (2-Cyclopropylamino-5-methyl-3-nitropyridine)

2-Cyclopropylamino-5-methyl-3-nitropyridine is a nitropyridine derivative characterized by its cyclopropylamino and methyl substituents, which contribute to its unique chemical reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of the nitro group at the 3-position enhances its utility as an intermediate in nucleophilic substitution reactions, while the cyclopropylamino moiety may influence steric and electronic properties, enabling selective functionalization. This compound is particularly valuable in the development of heterocyclic frameworks due to its structural versatility and stability under various reaction conditions. Its well-defined molecular structure ensures reproducibility in synthetic pathways, making it a reliable building block for advanced chemical research.
2-Cyclopropylamino-5-methyl-3-nitropyridine structure
1033202-65-1 structure
商品名:2-Cyclopropylamino-5-methyl-3-nitropyridine
CAS番号:1033202-65-1
MF:C8H10CLN
メガワット:155.62
MDL:MFCD10699715
CID:857242
PubChem ID:46738807

2-Cyclopropylamino-5-methyl-3-nitropyridine 化学的及び物理的性質

名前と識別子

    • 4-Chlorophenethylamine
    • RARECHEM AL BW 0056
    • TIMTEC-BB SBB004018
    • P-CHLOROPHENETHYLAMINE
    • 2-(P-CHLOROPHENYL)ETHYLAMINE
    • 2-(4-CHLOROPHENYL)ETHANAMINE
    • 2-(4-CHLOROPHENYL)ETHYLAMINE
    • 1-AMINO-2-(4-CHLOROPHENYL)ETHANE
    • 1-(2-AMINOETHYL)-4-CHLOROBENZENE
    • 2-Cyclopropylamino-5-methyl-3-nitropyridine
    • N-cyclopropyl-5-methyl-3-nitropyridin-2-amine
    • DTXSID10674458
    • SB53305
    • DB-365028
    • BS-26128
    • 1033202-65-1
    • AKOS006303443
    • MFCD10699715
    • MDL: MFCD10699715
    • インチ: InChI=1S/C9H11N3O2/c1-6-4-8(12(13)14)9(10-5-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)
    • InChIKey: RYYZDVJHHQGCAS-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 193.08500
  • どういたいしつりょう: 193.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 70.7Ų

じっけんとくせい

  • 密度みつど: 1.384±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.21 g/l)(25ºC)、
  • PSA: 70.74000
  • LogP: 2.46870

2-Cyclopropylamino-5-methyl-3-nitropyridine セキュリティ情報

2-Cyclopropylamino-5-methyl-3-nitropyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Cyclopropylamino-5-methyl-3-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB274272-25g
2-Cyclopropylamino-5-methyl-3-nitropyridine, 98%; .
1033202-65-1 98%
25g
€858.00 2025-02-17
Apollo Scientific
OR902003-1g
2-Cyclopropylamino-5-methyl-3-nitropyridine
1033202-65-1 98%
1g
£90.00 2025-02-20
TRC
C986615-250mg
2-Cyclopropylamino-5-methyl-3-nitropyridine
1033202-65-1
250mg
$75.00 2023-05-18
TRC
C986615-500mg
2-Cyclopropylamino-5-methyl-3-nitropyridine
1033202-65-1
500mg
$87.00 2023-05-18
Chemenu
CM172541-25g
2-Cyclopropylamino-5-methyl-3-nitropyridine
1033202-65-1 95%
25g
$427 2021-08-05
Apollo Scientific
OR902003-5g
2-Cyclopropylamino-5-methyl-3-nitropyridine
1033202-65-1 98%
5g
£185.00 2025-02-20
Chemenu
CM172541-25g
2-Cyclopropylamino-5-methyl-3-nitropyridine
1033202-65-1 95%
25g
$427 2023-02-19
abcr
AB274272-1g
2-Cyclopropylamino-5-methyl-3-nitropyridine, 98%; .
1033202-65-1 98%
1g
€127.00 2025-02-17
A2B Chem LLC
AE20255-5g
2-Cyclopropylamino-5-methyl-3-nitropyridine
1033202-65-1 98%
5g
$52.00 2024-04-20
A2B Chem LLC
AE20255-100g
2-Cyclopropylamino-5-methyl-3-nitropyridine
1033202-65-1 98%
100g
$402.00 2024-04-20

2-Cyclopropylamino-5-methyl-3-nitropyridine 関連文献

2-Cyclopropylamino-5-methyl-3-nitropyridineに関する追加情報

Introduction to 2-Cyclopropylamino-5-methyl-3-nitropyridine (CAS No. 1033202-65-1)

2-Cyclopropylamino-5-methyl-3-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1033202-65-1, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic amine features a nitro-substituted pyridine core, combined with a cyclopropylamino group and a methyl substituent at specific positions. Its unique structural configuration imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound's molecular structure consists of a pyridine ring, which is a common scaffold in many bioactive compounds due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The presence of a nitro group at the 3-position introduces electrophilicity, facilitating further functionalization, while the cyclopropylamino moiety enhances lipophilicity and metabolic stability. Additionally, the methyl group at the 5-position fine-tunes electronic properties and spatial orientation, influencing both reactivity and binding affinity.

In recent years, 2-cyclopropylamino-5-methyl-3-nitropyridine has garnered attention in medicinal chemistry for its potential as a building block in drug discovery. Its structural motifs are reminiscent of several known therapeutic agents, suggesting its utility in designing novel compounds targeting various diseases. Specifically, the nitropyridine scaffold has been explored in the development of antimicrobial, anticancer, and anti-inflammatory agents, where its electron-withdrawing nature modulates biological activity.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The nitro group can be reduced to an amine, allowing for further derivatization into more complex structures. Alternatively, it can undergo nucleophilic aromatic substitution or metal-catalyzed coupling reactions, enabling the introduction of diverse functional groups. This flexibility makes 2-cyclopropylamino-5-methyl-3-nitropyridine a preferred starting material for libraries of compounds in high-throughput screening campaigns.

Recent studies have highlighted its role in developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling pathways. The cyclopropylamino group, being relatively rigid, can mimic certain hydrogen bonding patterns found in natural substrates or inhibitors, thereby improving binding affinity. Furthermore, computational modeling studies suggest that this compound can adopt multiple conformations that optimize interactions with protein targets.

The agrochemical sector has also shown interest in 2-cyclopropylamino-5-methyl-3-nitropyridine, owing to its potential as a precursor for herbicides and fungicides. Pyridine derivatives are well-documented for their efficacy in crop protection due to their ability to disrupt essential enzymatic pathways in pests and weeds. The nitro and amino functionalities provide handles for further chemical modifications aimed at enhancing selectivity and environmental safety.

In terms of pharmacokinetic properties, the cyclopropyl group contributes to metabolic stability by resisting oxidative degradation under physiological conditions. This characteristic is particularly advantageous for designing long-acting drugs that require sustained release or reduced clearance rates. Additionally, the methyl substituent at the 5-position can influence solubility and membrane permeability, factors critical for drug absorption and distribution.

Industrial applications of 2-cyclopropylamino-5-methyl-3-nitropyridine extend beyond pharmaceuticals into materials science. For instance, its derivatives have been investigated as ligands in catalytic systems due to their ability to coordinate with transition metals. Such complexes exhibit enhanced reactivity in cross-coupling reactions, which are pivotal in synthesizing complex organic molecules.

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps include nitration followed by selective functionalization at specific positions using protecting groups and nucleophiles. Advances in green chemistry have also led to more sustainable synthetic routes, minimizing waste and hazardous byproducts while maintaining high yields.

Ethical considerations are paramount when handling 2-cyclopropylamino-5-methyl-3-nitropyridine, as with all research chemicals. Proper storage conditions must be maintained to prevent degradation or unintended reactions. Furthermore, researchers must adhere to regulatory guidelines regarding handling procedures and disposal methods to ensure safety for personnel and environmental protection.

Future directions for research on 2-cyclopropylamino-5-methyl-3-nitropyridine include exploring its role in drug repurposing initiatives—leveraging existing biological data from related compounds to identify new therapeutic applications. Additionally, computational approaches such as machine learning could accelerate the design of optimized derivatives by predicting structural modifications that enhance potency or selectivity.

In conclusion,2-Cyclopropylamino-5-methyl-3-nitropyridine (CAS No. 1033202-65-1) represents a promising intermediate with broad utility across pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for innovation through synthetic chemistry modifications aimed at improving biological activity while maintaining favorable pharmacokinetic profiles.

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